molecular formula C15H14ClNOS B2985257 N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 329079-28-9

N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No. B2985257
CAS RN: 329079-28-9
M. Wt: 291.79
InChI Key: LYYIDXSMZONOAK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, also known as CMPS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Vibrational Spectroscopic Analysis

Vibrational spectroscopic signatures of related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have been characterized through Raman and Fourier transform infrared spectroscopy. These studies, supported by density functional theory calculations, provide insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering a foundation for understanding the structural and electronic properties of similar compounds (Jenepha Mary, Pradhan, & James, 2022).

Conformational Analysis

The conformation and polarity of compounds such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been studied, revealing their existence in equilibrium between different conformers. This research aids in understanding the chemical behavior and potential applications of structurally related molecules (Ishmaeva et al., 2015).

Antimicrobial Studies

Research into sulfanilamide derivatives, including compounds structurally similar to N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, has explored their antimicrobial properties. These studies provide a basis for developing new antimicrobial agents, showcasing the therapeutic potential of such compounds (Lahtinen et al., 2014).

Pharmacological Evaluation

Compounds with a similar structural framework have been synthesized and evaluated for their pharmacological properties, including antibacterial and antifungal activities. Such research underscores the potential of this compound and its derivatives in contributing to the development of new drugs (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies

Further research has involved molecular docking and cytotoxicity studies on N-substituted derivatives, providing insights into their interaction with biological targets and potential anticancer properties. This research direction indicates the broad applicability of compounds like this compound in medicinal chemistry and drug design (Nafeesa et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-methylphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYIDXSMZONOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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